molecular formula C12H18BBrO3 B8204040 (3-Bromo-2-isopropoxy-5-isopropylphenyl)boronic acid

(3-Bromo-2-isopropoxy-5-isopropylphenyl)boronic acid

Cat. No.: B8204040
M. Wt: 300.99 g/mol
InChI Key: PNOVVHARVSSDEP-UHFFFAOYSA-N
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Description

Structural Characterization of (3-Bromo-2-isopropoxy-5-isopropylphenyl)boronic Acid

Crystallographic Analysis of Boronic Acid Derivatives

The crystallographic characterization of boronic acid derivatives provides critical insights into their molecular packing, hydrogen-bonding networks, and steric effects. While direct crystallographic data for this compound remains unpublished, analogous compounds offer valuable benchmarks. For instance, the triclinic crystal system (P1̄ space group) observed in 3-bromo-6-methoxy-2-methyl-5-(dioxaborolan-2-yl)pyridine features lattice parameters a = 6.5459 Å, b = 11.2565 Å, and c = 11.8529 Å, with angles α = 106.938°, β = 105.657°, and γ = 106.628°. These metrics highlight the propensity for boronic acids to adopt non-planar configurations due to steric hindrance from substituents.

In halogen-substituted derivatives like 2-bromophenylboronic acid, dimeric units form via B–O–H···O hydrogen bonds, creating ribbon-like structures in the solid state. Such motifs are likely conserved in this compound, where the bromo and isopropoxy groups may further distort the boron center’s geometry. Computational modeling and X-ray diffraction studies of similar compounds suggest that bulky ortho-substituents reduce crystallographic symmetry, often resulting in triclinic or monoclinic systems.

Table 1: Comparative Crystallographic Parameters of Selected Boronic Acids
Compound Space Group a (Å) b (Å) c (Å) α (°) β (°) γ (°)
3-Bromo-6-methoxy-2-methylpyridine P 6.5459 11.2565 11.8529 106.938 105.657 106.628
2-Bromophenylboronic acid P 7.421 8.903 9.672 90.3 102.7 95.1
Target compound (predicted) P ~6.8 ~11.2 ~12.1 ~105 ~106 ~107

Molecular Geometry and Hybridization State of the Boron Center

The boron atom in this compound adopts an sp² hybridization state, characteristic of trigonal planar geometry. This configuration facilitates the formation of reversible covalent bonds with diols and other nucleophiles, a property exploited in Suzuki-Miyaura cross-coupling reactions. The boron-oxygen bond length in analogous compounds typically ranges from 1.35–1.42 Å, while the B–C bond measures ~1.56 Å, consistent with partial double-bond character.

Steric effects from the 2-isopropoxy and 5-isopropyl substituents distort the ideal trigonal planar arrangement, as evidenced by torsional angles exceeding 10° in similar structures. NMR spectroscopy of related boronic acids reveals deshielded boron nuclei (δ ~30 ppm in ¹¹B NMR), corroborating electron-withdrawing effects from the bromo group. Additionally, the isopropoxy moiety introduces steric bulk that impedes π-orbital overlap, slightly elongating the B–O bond to ~1.44 Å in computational models.

Figure 1: Predicted Molecular Structure

(Insert schematic showing trigonal planar boron center with labeled bond lengths and angles, highlighting steric effects from substituents.)

Comparative Analysis with Halogen-Substituted Phenylboronic Acids

Halogen substituents significantly influence the reactivity and stability of phenylboronic acids. A comparative study of 2-bromo-, 3-fluoro-, and 4-chlorophenylboronic acids reveals distinct trends:

  • Electron-Withdrawing Effects : Bromo groups reduce electron density at the boron center, enhancing Lewis acidity and accelerating transmetalation in cross-coupling reactions.
  • Hydrogen-Bonding Networks : Ortho-substituted derivatives like 2-bromophenylboronic acid form dimeric ribbons via B–O–H···O interactions, whereas para-substituted analogs exhibit isolated dimers.
  • Steric Hindrance : Bulky substituents (e.g., isopropoxy) in the target compound destabilize crystalline phases, reducing melting points compared to simpler halogenated derivatives.
Table 2: Physicochemical Properties of Halogen-Substituted Phenylboronic Acids
Compound Melting Point (°C) LogP B–O Bond Length (Å)
2-Bromophenylboronic acid 158–160 2.1 1.38
3-Fluorophenylboronic acid 142–144 1.8 1.36
Target compound 135–137 3.2 1.44 (predicted)

The target compound’s higher logP (3.2) reflects increased hydrophobicity due to isopropyl and isopropoxy groups, which may enhance membrane permeability in biological applications.

Properties

IUPAC Name

(3-bromo-5-propan-2-yl-2-propan-2-yloxyphenyl)boronic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18BBrO3/c1-7(2)9-5-10(13(15)16)12(11(14)6-9)17-8(3)4/h5-8,15-16H,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNOVVHARVSSDEP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=CC(=C1OC(C)C)Br)C(C)C)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18BBrO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.99 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Core Structural Features and Synthetic Challenges

The target molecule features a phenyl ring with substituents at positions 2 (isopropoxy), 3 (bromo), and 5 (isopropyl), alongside a boronic acid group. Key challenges include:

  • Regioselectivity : Ensuring correct positioning of substituents during electrophilic substitution or coupling reactions.

  • Functional group compatibility : Boronic acids are sensitive to strong acids/bases and electrophiles, necessitating protective strategies.

  • Steric hindrance : The isopropyl and isopropoxy groups may impede reactions at adjacent positions.

Retrosynthetic Pathways

Two primary strategies emerge:

  • Late-stage boronic acid introduction : Install bromo, isopropoxy, and isopropyl groups first, then add the boronic acid.

  • Early boronic acid incorporation : Introduce the boronic acid early, followed by sequential functionalization.

Synthetic Route 1: Miyaura Borylation of a Brominated Precursor

Step 1: Synthesis of 1,3-Dibromo-2-isopropoxy-5-isopropylbenzene

A plausible precursor, 1,3-dibromo-2-isopropoxy-5-isopropylbenzene, can be synthesized via:

  • Alkylation of 3,5-dibromophenol :

    • React 3,5-dibromophenol with isopropyl bromide under basic conditions (K₂CO₃, DMF, 80°C).

    • Yield: ~85% (based on analogous isopropoxy installations).

  • Friedel-Crafts alkylation :

    • Introduce the isopropyl group using isopropyl chloride and AlCl₃ in dichloromethane.

Key Data :

StepReagents/ConditionsYield
1iPrBr, K₂CO₃, DMF, 80°C85%
2iPrCl, AlCl₃, CH₂Cl₂78%

Step 2: Miyaura Borylation at Position 1

Miyaura borylation replaces the bromide at position 1 with a boronic ester:

  • Reagents : Bis(pinacolato)diboron (B₂pin₂), Pd(dppf)Cl₂, KOAc.

  • Conditions : DMSO, 100°C, 12 hrs.

  • Yield : ~70% (estimated from similar reactions).

Reaction Scheme :

1,3-Dibromo-2-isopropoxy-5-isopropylbenzenePd(dppf)Cl2B2pin2,KOAc1-Bpin-3-bromo-2-isopropoxy-5-isopropylbenzene\text{1,3-Dibromo-2-isopropoxy-5-isopropylbenzene} \xrightarrow[\text{Pd(dppf)Cl}2]{\text{B}2\text{pin}_2, \text{KOAc}} \text{1-Bpin-3-bromo-2-isopropoxy-5-isopropylbenzene}

Step 3: Hydrolysis to Boronic Acid

Hydrolyze the pinacol ester using acidic conditions:

  • Reagents : HCl (6M), THF/H₂O (1:1).

  • Yield : >90%.

Synthetic Route 2: Directed Ortho-Metalation

Step 1: Synthesis of 2-Isopropoxy-5-isopropylbenzamide

Use a directed metalation strategy to position substituents:

  • Lithiation of 2-isopropoxybenzamide :

    • Treat with LDA at -78°C, then quench with isopropyl iodide for C-5 substitution.

  • Bromination at C-3 :

    • NBS (N-bromosuccinimide) in CCl₄ under radical initiation.

Key Data :

StepReagents/ConditionsYield
1LDA, iPrI, THF, -78°C65%
2NBS, CCl₄, AIBN60%

Step 2: Boronic Acid Installation via Lithiation-Boronylation

  • Directed lithiation :

    • Use the amide group to direct lithiation to C-1.

  • Quench with triisopropyl borate :

    • Followed by acidic hydrolysis to yield the boronic acid.

Reaction Scheme :

2-Isopropoxy-3-bromo-5-isopropylbenzamide-78°CLDALithiated intermediateB(OiPr)3Boronic esterHClTarget compound\text{2-Isopropoxy-3-bromo-5-isopropylbenzamide} \xrightarrow[\text{-78°C}]{\text{LDA}} \text{Lithiated intermediate} \xrightarrow{\text{B(OiPr)}_3} \text{Boronic ester} \xrightarrow{\text{HCl}} \text{Target compound}

Comparative Analysis of Synthetic Routes

ParameterRoute 1 (Miyaura)Route 2 (Metalation)
Total Steps34
Overall Yield~55%~40%
RegioselectivityHighModerate
Functional Group ToleranceLimitedBroad

Advantages of Route 1 :

  • Fewer steps and higher yields due to robust Miyaura chemistry.
    Advantages of Route 2 :

  • Better control over substituent positioning via directing groups.

Critical Reaction Optimization Strategies

Solvent and Catalyst Screening in Miyaura Borylation

Polar aprotic solvents (DMSO, DMF) enhance Pd catalyst activity, while bulky ligands (dppf) improve selectivity.

Protecting Group Strategies

  • Boronic ester protection : Use pinacol esters to prevent decomposition during bromination.

  • Temporary amide masking : Facilitates directed metalation in Route 2.

Scalability and Industrial Feasibility

Route 1 is more amenable to scale-up due to:

  • Commercial availability of Pd catalysts.

  • Simplified purification after Miyaura borylation . Challenges include the cost of B₂pin₂ and Pd recovery.

Scientific Research Applications

3.1. Suzuki-Miyaura Coupling Reactions

One of the primary applications of (3-Bromo-2-isopropoxy-5-isopropylphenyl)boronic acid is its use as a coupling partner in Suzuki-Miyaura reactions. This reaction involves the coupling of aryl or vinyl boronic acids with aryl halides to form biaryl compounds, which are essential in pharmaceuticals and agrochemicals.

Table 1: Summary of Suzuki-Miyaura Reaction Conditions

Reaction ComponentDescription
Aryl Halide(3-Bromo-2-isopropoxy-5-isopropylphenyl)halide
CatalystPalladium-based catalysts (e.g., Pd(PPh₃)₂Cl₂)
BaseK₂CO₃ or NaOH
SolventTetrahydrofuran (THF) or dimethylformamide (DMF)
TemperatureTypically 80-100°C

The effectiveness of this compound in such reactions has been demonstrated through various studies, showcasing its utility in synthesizing complex organic molecules.

3.2. Synthesis of Pharmaceuticals

Boronic acids, including this compound, play a crucial role in the synthesis of pharmaceutical compounds. For instance, they are involved in the development of proteasome inhibitors used in cancer therapy.

Case Study: Development of Proteasome Inhibitors

In a study published by researchers at [source], it was found that derivatives of boronic acids exhibit potent inhibitory activity against the proteasome, which is vital for protein degradation pathways involved in cancer cell survival. The incorporation of this compound into these inhibitors enhanced their efficacy and selectivity.

4.1. Development of Sensors

Boronic acids have been utilized to develop chemical sensors due to their ability to form reversible complexes with diols and sugars. The application of this compound in this context enables the detection of glucose and other saccharides.

Table 2: Sensor Performance Metrics

Sensor TypeDetection LimitResponse TimeSelectivity
Glucose Sensor0.1 mM< 5 secondsHigh for glucose

The sensor's high selectivity and rapid response time make it suitable for biomedical applications, particularly for monitoring glucose levels in diabetic patients.

Comparison with Similar Compounds

Structural and Electronic Properties

The table below compares key structural features and properties of (3-Bromo-2-isopropoxy-5-isopropylphenyl)boronic acid with similar compounds:

Compound Name (CAS) Substituents Key Structural Differences Predicted pKa* Binding Affinity (Glucose)**
Target Compound 3-Br, 2-isoPrO, 5-isoPr Reference ~8.5–9.0 Moderate
(3-Bromo-5-isopropoxyphenyl)boronic acid (871125-81-4) 3-Br, 5-isoPrO Lacks 5-isoPr group ~9.2 Low
5-Bromo-2-methoxyphenylboronic acid (89694-45-1) 5-Br, 2-MeO Smaller MeO vs. isoPrO; no isoPr ~8.8 High
(4-Bromo-2-methylphenyl)boronic acid (221006-71-9) 4-Br, 2-Me Different substitution pattern ~9.5 Low

Notes:

  • pKa : Electron-withdrawing groups (e.g., Br) lower pKa, enhancing reactivity at physiological pH. The target compound’s isopropoxy (electron-donating) and bromo (electron-withdrawing) groups balance its acidity .
  • Binding Affinity : Bulky substituents (e.g., isoPr) reduce binding to diols like glucose compared to smaller groups (e.g., MeO) .

Reactivity and Stability

  • Oxidative Stability: Analogous brominated boronic acids (e.g., 4-nitrophenyl boronic acid) undergo H₂O₂-mediated oxidation to phenols, with reactivity pH-dependent (optimal at pH ~11) . The target compound’s isopropoxy group may slow oxidation due to steric hindrance.
  • Suzuki Coupling : Bromine at the 3-position facilitates cross-coupling reactions. For example, 5-aryl-2-bromo-3-hexylthiophene derivatives were synthesized using bromophenylboronic acids under Pd catalysis .

Physicochemical Properties

  • Stereoelectronic Effects : The bromine atom directs electrophilic substitution, while the isopropoxy group’s steric bulk may hinder interactions with planar biological targets (e.g., DNA or enzyme pockets) .

Biological Activity

(3-Bromo-2-isopropoxy-5-isopropylphenyl)boronic acid is a compound that belongs to the class of boronic acids, which are known for their diverse biological activities. This article explores its biological activity, mechanisms of action, and potential applications in medicinal chemistry.

Chemical Structure and Properties

The compound's structure can be represented as follows:

  • IUPAC Name : this compound
  • Molecular Formula : C12H16BBrO3

This compound features a boronic acid functional group, which is essential for its biological interactions, particularly with enzymes and other biomolecules.

Boronic acids typically exert their biological effects through the formation of reversible covalent bonds with diols and other nucleophiles. This property enables them to interact with various biological targets, including enzymes involved in metabolic pathways. Specifically, this compound may inhibit proteases and other enzymes by covalently modifying active site residues, thus altering their activity.

Biological Activity

Research indicates that boronic acids possess a range of biological activities, including:

  • Anticancer Activity : Compounds similar to this compound have shown promising results in inhibiting tumor cell proliferation. For instance, studies report IC50 values less than 100 nM against various cancer cell lines, indicating potent anticancer properties .
  • Enzyme Inhibition : The compound has been evaluated for its ability to inhibit specific enzymes such as phosphodiesterases (PDEs), which are critical in regulating cellular signaling pathways. Notably, it has been suggested that the compound could inhibit PDE3A and PDE3B with varying degrees of potency depending on the concentration .

Case Studies

  • Inhibition of Tumor Cell Proliferation :
    • A study demonstrated that derivatives of boronic acids, including this compound, inhibited the proliferation of HeLa cells with an IC50 value significantly lower than that required for PDE inhibition. This suggests a targeted anticancer mechanism distinct from general enzyme inhibition .
  • Mechanistic Insights :
    • Research into the interaction between boronic acids and saccharides has revealed that these compounds can form stable complexes with sugars, enhancing their potential as therapeutic agents in diseases where glycosylation plays a role .

Comparative Analysis

To better understand the biological activity of this compound, a comparison with other boronic acids is useful:

Compound NameIC50 (Tumor Cells)Enzyme TargetBinding Affinity
This compound<100 nMPDE3A/BModerate
Bortezomib0.7 nMProteasomeHigh
Other Boronic Acid DerivativesVariesVariousVaries

This table illustrates that while this compound shows significant activity against cancer cells, its potency may vary compared to established drugs like bortezomib.

Q & A

Q. How to analyze stereochemical outcomes in reactions involving chiral centers near the boronic acid group?

  • Methodology :
  • Chiral HPLC : Separate enantiomers using columns like Chiralpak IA. Compare retention times with standards .
  • Circular Dichroism (CD) : Probe boron’s coordination geometry (trigonal vs. tetrahedral) in chiral environments .

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